![molecular formula C19H26N2O7 B3950169 2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950169.png)
2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)
Overview
Description
2-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt), commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white crystalline powder that is soluble in water and ethanol. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, Parkinson's disease, schizophrenia, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. MPEP has been shown to improve cognitive function and reduce behavioral abnormalities in animal models of Fragile X syndrome. Parkinson's disease is a neurodegenerative disorder that causes motor symptoms such as tremors and rigidity. MPEP has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. Schizophrenia is a mental disorder that causes delusions, hallucinations, and disordered thinking. MPEP has been shown to reduce the positive symptoms of schizophrenia in animal models. Addiction is a chronic relapsing disorder that involves compulsive drug-seeking behavior. MPEP has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction.
Mechanism of Action
MPEP selectively blocks the mGluR5 receptor, which is involved in many neurological and psychiatric disorders. The mGluR5 receptor is a G protein-coupled receptor that regulates neurotransmitter release and synaptic plasticity. MPEP binds to the allosteric site of the mGluR5 receptor and prevents its activation by glutamate. This leads to a reduction in excitatory neurotransmission and a normalization of synaptic plasticity. The exact mechanism of action of MPEP is still under investigation, but it is believed to involve a complex interplay between the mGluR5 receptor and other signaling pathways.
Biochemical and Physiological Effects
MPEP has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce glutamate release, increase GABA release, modulate dopamine signaling, and reduce oxidative stress. MPEP has also been shown to improve cognitive function, reduce anxiety and depression, and improve motor function. These effects are believed to be mediated by the blockade of the mGluR5 receptor and the normalization of synaptic plasticity.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments. It is a highly selective antagonist of the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. MPEP is also readily available and has been extensively characterized in animal models. However, there are some limitations to the use of MPEP in lab experiments. It has poor blood-brain barrier penetration, which limits its use in studying central nervous system disorders. MPEP also has a short half-life, which requires frequent dosing in animal models.
Future Directions
There are several future directions for the study of MPEP. One direction is the development of more potent and selective mGluR5 antagonists for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the role of mGluR5 in other physiological processes, such as pain and inflammation. The use of MPEP in combination with other drugs or therapies is also an area of interest. Finally, the development of imaging techniques to visualize the mGluR5 receptor in vivo could provide valuable insights into its role in health and disease.
properties
IUPAC Name |
[1-[(2-hydroxyphenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.C2H2O4/c20-16-4-2-1-3-15(16)13-18-7-5-14(6-8-18)17(21)19-9-11-22-12-10-19;3-1(4)2(5)6/h1-4,14,20H,5-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEUUYXSKNQQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=CC=C3O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



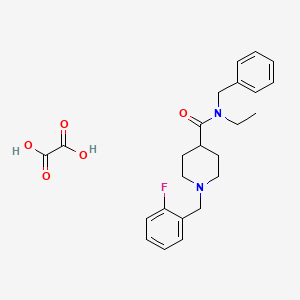
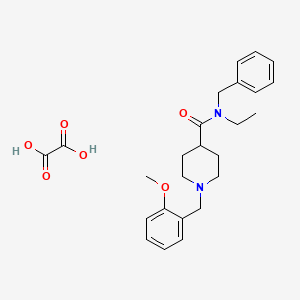
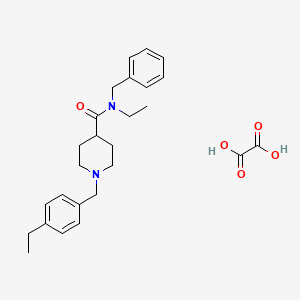
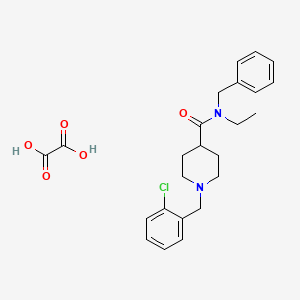
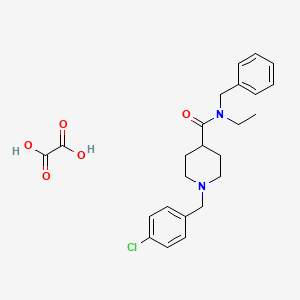

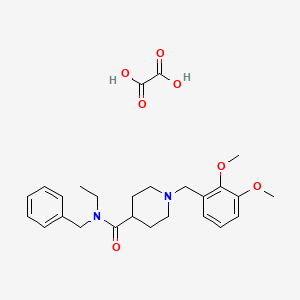

![N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate](/img/structure/B3950129.png)
![N-benzyl-1-[4-(benzyloxy)benzyl]-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950135.png)
![4-[(1-isobutyl-4-piperidinyl)carbonyl]morpholine oxalate](/img/structure/B3950150.png)
![4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950167.png)
![2-methoxy-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950191.png)
![4-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950197.png)